molecular formula C25H32ClN3O3S B11350047 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11350047
M. Wt: 490.1 g/mol
InChI Key: SOZLMSAZRSGGLC-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a piperazine ring, and distinct substituents such as a chlorophenyl group and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl and methanesulfonyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
  • 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H32ClN3O3S/c1-19-6-5-9-24(20(19)2)27-14-16-28(17-15-27)25(30)21-10-12-29(13-11-21)33(31,32)18-22-7-3-4-8-23(22)26/h3-9,21H,10-18H2,1-2H3

InChI Key

SOZLMSAZRSGGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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